7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique molecular structure, which incorporates a trifluoromethoxy group and a tetrahydro-benzoxazepine framework. It is primarily studied for its potential pharmacological applications, particularly as a selective dopamine receptor agonist.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under several categories in chemical databases, including:
The compound's registry number is 1430092-39-9, and it has been indexed in various chemical databases such as PubChem and BenchChem.
The synthesis of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen.
The molecular structure of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry software to predict its spatial arrangement and interactions with biological targets.
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can participate in various chemical reactions due to its functional groups:
Technical details about these reactions depend on the specific conditions and reagents used.
The mechanism of action for 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one primarily involves its interaction with dopamine receptors:
Data from pharmacological studies indicate that this compound may have implications in treating disorders related to dopamine dysregulation.
Relevant data regarding melting point, boiling point, and other physicochemical properties are essential for practical applications in research and industry.
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is primarily used in scientific research as:
Research continues into its pharmacological properties and potential therapeutic applications based on its mechanism of action and structural characteristics.
The construction of the 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one scaffold relies on precise cyclization strategies. Intramolecular azide-alkyne cycloaddition (IAAC) following an Ugi multicomponent reaction enables efficient benzoxazepine ring closure. This tandem approach utilizes 2-azidobenzaldehyde, amines, isocyanides, and alkynyl acids (e.g., phenylpropargylic acid) to generate linear precursors that undergo thermally-driven intramolecular cyclization without ruthenium catalysts. Benzene reflux (8 hours, 95-100°C) achieves near-quantitative conversion, with the alkyne proton signal (δ 4.38 ppm) disappearing in nuclear magnetic resonance spectra upon triazole-mediated ring formation [2]. Alternatively, [1,5]-hydride shift-mediated cyclization offers a metal-free pathway: Knoevenagel intermediates derived from N-aryl-1,4-benzoxazepines undergo regioselective hydride transfer followed by 6-endo-trig cyclization, forming tetracyclic benzoxazepines with complete diastereoselectivity [5].
Table 1: Cyclization Efficiency Under Varied Conditions
Cyclization Method | Conditions | Residence Time | Yield (%) | Key Observation |
---|---|---|---|---|
Thermal IAAC | Benzene, reflux | 8 hours | >99 | Terminal alkyne consumption confirmed by NMR |
Microwave IAAC | Toluene, 150°C | 1.5 hours | 98 | Catalyst-free, reduced toxicity |
[1,5]-Hydride Shift | Toluene, 110°C | 12 hours | 85 | Complete diastereoselectivity |
Incorporating the trifluoromethoxy (−OCF₃) group demands specialized reagents due to the poor nucleophilicity and instability of trifluoromethoxide anions. (E)-O-Trifluoromethyl-benzaldoximes (TFBO) serve as effective trifluoromethoxylation agents, releasing CF₃O⁻ upon base activation. Optimized conditions use cesium carbonate (3.5 equiv) and TFBO (5.0 equiv) in dimethylacetamide at 25°C, enabling nucleophilic substitution on unactivated alkyl iodides, bromides, and chlorides. This method achieves 49-98% yields with broad functional group tolerance, including esters, ketones, and heterocycles. Competitive experiments demonstrate chemoselectivity: alkyl iodides react preferentially over chlorides (≥90% selectivity), minimizing fluorinated byproducts (<10%). For aryl trifluoromethoxylation, silver-free conditions using tetrabutylammonium di-tert-butyl-(4-trifluoromethoxyphenyl)phosphonium triflate facilitate aromatic nucleophilic substitution, though yields decrease with electron-donating substituents [10].
Microwave irradiation significantly accelerates benzoxazepine cyclization while improving yields and reducing solvent consumption. Catalyst-free IAAC under microwave conditions (150°C, toluene, 1–1.5 hours) achieves quantitative conversion for terminal alkynes, with non-terminal alkynes requiring precise temperature control (175°C) to prevent decomposition. For bis-benzoxazepine synthesis, microwave-assisted cyclization of bis-Schiff bases with anhydrides (maleic/phthalic) in dry benzene delivers 70–95% yields within minutes, compared to hours under conventional heating. Catalytic methods remain limited for this specific scaffold, though palladium-catalyzed C–H activation shows potential for late-stage functionalization of preformed benzoxazepines [2] [7] [9].
Table 2: Microwave Optimization for Benzoxazepine Cyclization
Substrate Type | Microwave Parameters | Yield (%) | Conventional Yield/Time |
---|---|---|---|
Ugi product (terminal alkyne) | 150°C, toluene, 1 hour | 98 | 95% (benzene reflux, 8 hours) |
Ugi product (internal alkyne) | 175°C, toluene, 1.5 hours | 75 | <5% (benzene reflux, 24 hours) |
Bis-Schiff base | 180°C, dry benzene, 20 min | 95 | 70% (reflux, 48 hours) |
Purification of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one requires orthogonal techniques due to polar byproducts and structural complexity. Initial isolation employs ethanol recrystallization, exploiting the compound’s low solubility at 0–5°C to remove hydrophilic impurities. This step yields 70–85% recovery for crude products with >80% purity. For higher purity (≥98%), silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates non-polar diketopiperazine byproducts. Aqueous workup optimization is critical: pH-controlled extraction (pH 7.5 phosphate buffer) minimizes lactam hydrolysis. On gram-scale, stepwise purification—chromatography followed by recrystallization—delivers 89% isolated yield, with purity confirmed by high-performance liquid chromatography (single peak, 254 nm) and nuclear magnetic resonance (absence of alkyne signals at δ 4.38 ppm) [2] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8